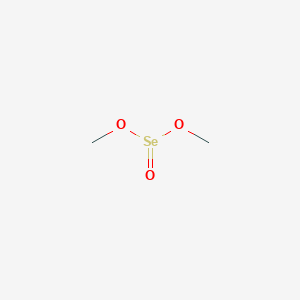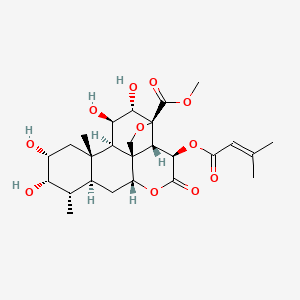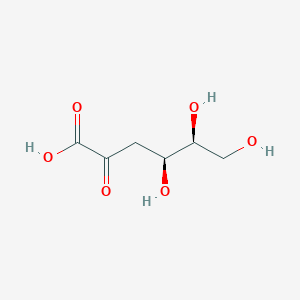
Sulfur, isotope of mass 33
Descripción general
Descripción
Sulfur, with the atomic number 16, is a non-metal element that belongs to the chalcogen family. It has four stable isotopes: sulfur-32, sulfur-33, sulfur-34, and sulfur-36. Sulfur-33, specifically, is a stable isotope with a natural abundance of approximately 0.75 percent . This isotope is characterized by its unique nuclear properties, including a spin of 3/2+ and a magnetic dipole moment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfur-33 can be isolated through various methods, including isotope separation techniques such as gas diffusion and gas centrifugation. These methods exploit the slight differences in mass between sulfur isotopes to achieve separation.
Industrial Production Methods: In industrial settings, sulfur isotopes, including sulfur-33, are often produced using mass spectrometry techniques. These methods involve ionizing sulfur compounds and separating the isotopes based on their mass-to-charge ratio. Another method involves the reduction of sulfur compounds using a mixture of hydriodic acid, hypophosphorous acid, and hydrochloric acid, which can convert various sulfur compounds to hydrogen sulfide .
Análisis De Reacciones Químicas
Types of Reactions: Sulfur-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sulfur-33 can be oxidized to form sulfur dioxide (SO₂) or sulfur trioxide (SO₃) using oxidizing agents such as oxygen or chlorine.
Reduction: It can be reduced to hydrogen sulfide (H₂S) using reducing agents like hydrogen gas or metal hydrides.
Substitution: Sulfur-33 can participate in substitution reactions to form organosulfur compounds, such as thiols and sulfides, using reagents like alkyl halides.
Major Products:
Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)
Reduction: Hydrogen sulfide (H₂S)
Substitution: Organosulfur compounds (thiols, sulfides)
Aplicaciones Científicas De Investigación
Sulfur-33 has a wide range of applications in scientific research:
Chemistry: It is used in isotope labeling studies to trace sulfur pathways in chemical reactions and environmental processes.
Biology: Sulfur-33 is used to study sulfur metabolism in organisms, particularly in the synthesis of amino acids like methionine and cysteine.
Medicine: It is employed in radiolabeling for diagnostic imaging and therapeutic purposes.
Industry: Sulfur-33 is used in the production of sulfuric acid and other sulfur-containing compounds, which are essential in various industrial processes
Mecanismo De Acción
Sulfur-33 is one of four stable sulfur isotopes, each with distinct properties:
Sulfur-32: The most abundant isotope, used widely in industrial applications.
Sulfur-34: Used in isotope fractionation studies to understand sulfur cycling in the environment.
Sulfur-36: The rarest stable isotope, used in specialized scientific research.
Uniqueness of Sulfur-33: Sulfur-33’s unique nuclear properties, such as its spin and magnetic dipole moment, make it particularly valuable in NMR studies and other applications requiring precise isotopic measurements .
Comparación Con Compuestos Similares
- Sulfur-32
- Sulfur-34
- Sulfur-36
Propiedades
IUPAC Name |
sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[33SH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
34.987 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14257-58-0 | |
| Record name | Sulfur, isotope of mass 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate](/img/structure/B1245680.png)





![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)

